molecular formula C15H21BO3 B1457114 2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1119090-11-7

2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1457114
M. Wt: 260.14 g/mol
InChI Key: ZEFGLJQMSLJQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, hereafter referred to as Dioxaborolane, is a boronic acid derivative with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. It has been used as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of polymers and polysaccharides, and as a tool for the study of the mechanism of biological processes. Dioxaborolane is also used as a scavenger for the removal of reactive oxygen species, as a catalyst for the synthesis of polymers and polysaccharides, and for the study of the mechanism of biological processes.

Scientific Research Applications

Thermoelectric Materials

  • Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials indicates significant progress, with systematic research highlighting PEDOT's potential in TE applications due to its weight, size, and flexibility, which may be important for military and niche applications. This suggests that boronic acid esters, similar in structure to components used in PEDOT composites, could potentially find applications in the development of novel TE materials (Yue & Xu, 2012).

Microbial Catabolism of Herbicides

  • Aryloxyphenoxy-propionate herbicides (AOPPs) are widely used and often detected as environmental contaminants. Microbial catabolism is considered an effective degradation method for AOPPs. This review highlights microbial resources capable of degrading AOPPs and the involved metabolic pathways and enzymes, suggesting that compounds like 2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be studied for their environmental behavior and degradation (Zhou et al., 2018).

Conducting Polymers for Wound Care

  • Conducting polymers (CPs) have been explored for wound care and skin tissue engineering, offering accelerated wound healing and enhanced antibacterial activity. CPs like polyaniline (PANI), polypyrrole (PPy), and polythiophene (PTh), including poly(3,4-ethylenedioxythiophene) (PEDOT), have been studied for their potential in promoting wound healing and in skin tissue engineering applications. Given their ability to conduct electricity, compounds with similar functionalities could be explored for similar biomedical applications (Talikowska et al., 2019).

properties

IUPAC Name

2-(2-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-8-13(12)17-11-9-10-11/h5-8,11H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFGLJQMSLJQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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